molecular formula C23H25FN4O2 B2428434 3-{1-[2-(3-fluorophenyl)acetyl]piperidin-4-yl}-4-[(4-methylphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 1775384-85-4

3-{1-[2-(3-fluorophenyl)acetyl]piperidin-4-yl}-4-[(4-methylphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2428434
CAS No.: 1775384-85-4
M. Wt: 408.477
InChI Key: KKJDHHIRFBMECJ-UHFFFAOYSA-N
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Description

3-{1-[2-(3-fluorophenyl)acetyl]piperidin-4-yl}-4-[(4-methylphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

3-[1-[2-(3-fluorophenyl)acetyl]piperidin-4-yl]-4-[(4-methylphenyl)methyl]-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN4O2/c1-16-5-7-17(8-6-16)15-28-22(25-26-23(28)30)19-9-11-27(12-10-19)21(29)14-18-3-2-4-20(24)13-18/h2-8,13,19H,9-12,14-15H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKJDHHIRFBMECJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=NNC2=O)C3CCN(CC3)C(=O)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[2-(3-fluorophenyl)acetyl]piperidin-4-yl}-4-[(4-methylphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multiple steps, including the formation of the piperidine ring, the introduction of the fluorophenyl group, and the construction of the triazolone moiety. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Reaction Conditions and Optimization

The synthesis requires precise control of reaction parameters:

  • Temperature : Typically ranges between 5–20°C for acylation steps to prevent side reactions , while triazole cyclization may occur at room temperature or under mild heating.

  • Solvents : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are preferred for acylation and cyclization .

  • Catalysts : Bases such as pyridine or triethylamine are used to absorb HCl during acylation .

Microwave-assisted synthesis (as reported for analogous triazoles) can reduce reaction times significantly compared to conventional heating .

Triazole Ring Formation

The 1,2,4-triazole core forms through a hydrazine-carbonyl coupling mechanism, where hydrazine derivatives react with ketones or aldehydes to form a hydrazone intermediate, followed by cyclization . For example, in the synthesis of related triazoles, hydrazine hydrate in DMF facilitates cyclization under reflux.

Acylation of Piperidine

The 2-(3-fluorophenyl)acetyl group is introduced via nucleophilic substitution of the piperidine’s 4-amine with an acyl chloride. This step is typically optimized using thionyl chloride in acetonitrile at 5–20°C to minimize side products .

Analytical and Purification Methods

  • Crystallization : Solvent systems like n-heptane or hexane are used to isolate intermediates and final products .

  • Spectroscopic characterization :

    • NMR : Confirm connectivity (e.g., singlet for CH₂ in acetyl group, NH signals for triazole) .

    • Mass spectrometry : Validate molecular weight and purity .

  • TLC monitoring : Ensures reaction completion before scaling up .

Key Challenges and Solutions

  • Regioselectivity : Triazole cyclization favors specific regioisomers, influenced by steric and electronic factors of substituents .

  • Yield optimization : Use of anhydrous conditions and controlled temperature minimizes hydrolysis of acyl intermediates .

  • Scale-up : Microwave methods enable rapid, high-yield synthesis while reducing solvent waste .

Scientific Research Applications

Antimicrobial Activity

Research indicates that triazole derivatives exhibit substantial antibacterial and antifungal properties. The compound has been tested against various strains of bacteria and fungi, showing promising results:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 - 0.025 mg/mL
Escherichia coli0.0039 - 0.025 mg/mL
Candida albicansVariable efficacy

The compound's activity against Gram-positive and Gram-negative bacteria suggests its potential as a broad-spectrum antimicrobial agent .

Anticancer Potential

Triazole compounds have been recognized for their anticancer properties due to their ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines. Preliminary studies indicate that this specific triazole derivative may interfere with cancer cell metabolism and growth pathways.

Neurological Applications

The piperidine moiety in the compound is associated with neuropharmacological effects. Compounds with similar structures have shown promise in modulating neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders such as depression and anxiety.

Study on Antimicrobial Efficacy

In a comprehensive study published in a peer-reviewed journal, researchers synthesized several piperidine derivatives and evaluated their antimicrobial activities. Among these, the triazole derivative exhibited significant inhibition of growth against multiple bacterial strains, highlighting its potential as a lead compound for further development .

Anticancer Activity Investigation

A recent investigation into the anticancer effects of triazole derivatives demonstrated that compounds structurally similar to the one can effectively induce apoptosis in cancer cells through mitochondrial pathways. The study emphasized the need for further exploration of this compound's mechanism of action .

Mechanism of Action

The mechanism of action of 3-{1-[2-(3-fluorophenyl)acetyl]piperidin-4-yl}-4-[(4-methylphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{1-[2-(3-fluorophenyl)acetyl]piperidin-4-yl}-4-[(4-methylphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one is unique due to its specific combination of functional groups and structural features

Biological Activity

The compound 3-{1-[2-(3-fluorophenyl)acetyl]piperidin-4-yl}-4-[(4-methylphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C22H23FN4O3
  • Molecular Weight : 410.45 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of various triazole derivatives, including this compound. Triazoles are known for their broad-spectrum antibacterial and antifungal activities. In vitro tests have shown that similar compounds exhibit significant inhibition against Gram-positive and Gram-negative bacteria, as well as fungi. The Minimum Inhibitory Concentration (MIC) values for related triazole compounds often range from 0.03 to 0.05 M against common pathogens such as E. coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundTarget PathogenMIC (µg/mL)
Triazole AE. coli0.04
Triazole BStaphylococcus aureus0.05
3-{1-[2-(3-fluorophenyl)acetyl]piperidin-4-yl}Bacillus subtilisTBD

The mechanism by which triazoles exert their antimicrobial effects involves the inhibition of ergosterol synthesis in fungal cell membranes, leading to increased membrane permeability and cell death . Additionally, they may interfere with nucleic acid synthesis and protein synthesis pathways in bacteria.

Case Studies

  • Study on Antifungal Activity : A study assessing the antifungal properties of various triazole derivatives found that compounds with similar structures to the one demonstrated potent activity against Candida albicans, suggesting potential therapeutic applications for fungal infections .
  • Pharmacological Evaluation : In a pharmacological evaluation involving animal models, derivatives of this compound showed promise in reducing inflammation and pain, indicating potential use in treating conditions like arthritis .

Toxicity and Safety Profile

While the biological activity is promising, it is crucial to assess the toxicity associated with this compound. Preliminary studies indicate that similar compounds may exhibit low toxicity profiles at therapeutic doses; however, further investigation is necessary to fully understand the safety margins .

Table 2: Toxicity Profile of Related Compounds

CompoundToxicity Level (LD50)Observed Effects
Triazole A>2000 mg/kgNo significant side effects
Triazole B1500 mg/kgMild gastrointestinal upset

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